DL-Alanine-3-13C

説明

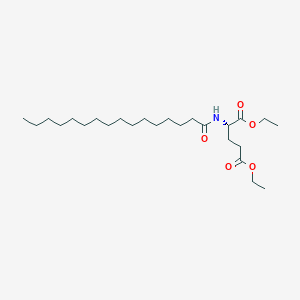

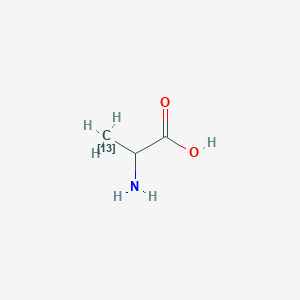

DL-Alanine-3-13C is the 13C-labeled version of DL-Alanine . DL-Alanine is an amino acid that is the racemic compound of L- and D-alanine . It is used both as a reducing and a capping agent, particularly with silver nitrate aqueous solutions for the production of nanoparticles . DL-Alanine can also be used for the research of transition metals chelation, such as Cu (II), Zn (II), Cd (11) . It plays a key role in the glucose-alanine cycle between tissues and liver .

Molecular Structure Analysis

The molecular formula of DL-Alanine-3-13C is C213CH7NO2 . Its molecular weight is 90.09 . The structure is represented by the SMILES string OC (C (N) [13CH3])=O .Physical And Chemical Properties Analysis

DL-Alanine-3-13C is a solid substance . It has a molecular weight of 90.09 . It is recommended to be stored at 4°C and protected from light .科学的研究の応用

Biomolecular NMR

DL-Alanine-3-13C is used in Biomolecular Nuclear Magnetic Resonance (NMR) . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei. It determines the physical and chemical properties of atoms or the molecules in which they are contained. It relies on the phenomenon of nuclear magnetic resonance and can provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Metabolism Studies

DL-Alanine-3-13C plays a crucial role in metabolism studies . It is used to trace the metabolic pathway of alanine in the body. By using a 13C labeled alanine, researchers can track the conversion and utilization of alanine in various metabolic processes.

Metabolomics

In metabolomics , DL-Alanine-3-13C is used for the study of chemical processes involving metabolites . Metabolomics is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms. The unique chemical fingerprints that specific cellular processes leave behind, metabolomics can give an instantaneous snapshot of the physiology of that cell.

Proteomics

DL-Alanine-3-13C is used in proteomics , the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells. The proteome is the entire set of proteins that are produced or modified by an organism or system.

Chemical Synthesis

DL-Alanine-3-13C is used in chemical synthesis . It can be used as a building block in the synthesis of other complex molecules. The 13C label allows for easy tracking of the compound through the various stages of the synthesis process.

Material Science

In material science , DL-Alanine-3-13C can be used to study the interaction of biomolecules with different materials . This can be particularly useful in the development of new materials for biomedical applications.

作用機序

Target of Action

DL-Alanine-3-13C is a 13C-labeled version of DL-Alanine . DL-Alanine is an amino acid that is the racemic compound of L- and D-alanine . It is employed both as a reducing and a capping agent, used with silver nitrate aqueous solutions for the production of nanoparticles . It can also be used for the research of transition metals chelation, such as Cu (II), Zn (II), Cd (11) .

Mode of Action

DL-Alanine-3-13C, like DL-Alanine, interacts with its targets primarily through its role as a reducing and capping agent . In the presence of silver nitrate aqueous solutions, it aids in the production of nanoparticles . Furthermore, it can chelate transition metals such as Cu (II), Zn (II), Cd (11), which can be useful in various research applications .

Biochemical Pathways

DL-Alanine-3-13C plays a key role in the glucose-alanine cycle between tissues and liver . This cycle is crucial for the transport of nitrogen from peripheral tissues to the liver. The alanine carries the nitrogen to the liver where it is converted into urea for excretion.

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of DL-Alanine-3-13C’s action is the production of nanoparticles when used with silver nitrate aqueous solutions . Additionally, it can be used for the research of transition metals chelation .

Safety and Hazards

特性

IUPAC Name |

2-amino(313C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480393 | |

| Record name | DL-Alanine-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Alanine-3-13C | |

CAS RN |

131157-42-1 | |

| Record name | DL-Alanine-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)

![(5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B140388.png)

![2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester](/img/structure/B140392.png)